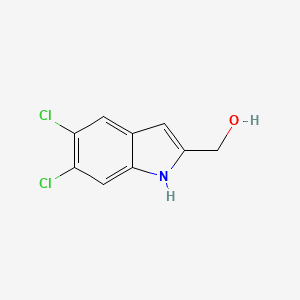

(5,6-dichloro-1H-indol-2-yl)methanol

Description

Significance of Indole (B1671886) Derivatives in Contemporary Organic and Materials Synthesis

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone of modern organic chemistry due to its prevalence in a vast array of bioactive natural products and synthetic molecules. researchgate.netmdpi.com This structural motif is fundamental to numerous compounds with significant therapeutic value, including the anti-cancer agents vincristine (B1662923) and vinblastine, and the antihypertensive drug reserpine. sigmaaldrich.com The inherent chemical properties of the indole ring, characterized by an electron-rich pyrrole (B145914) ring fused to a benzene (B151609) ring, make it highly reactive towards electrophilic substitution, particularly at the C3 position. nih.govresearchgate.net This reactivity allows for extensive functionalization, enabling chemists to design and synthesize a diverse library of derivatives with tailored biological activities. researchgate.net

Beyond pharmaceuticals, indole derivatives have found extensive applications in materials science, agrochemicals, and as dyes. echemi.com Their unique electronic and photophysical properties are harnessed in the development of conducting polymers, organic solar cells, and fluorescent probes for ion detection. echemi.com The versatility of the indole core ensures its continued prominence as a privileged scaffold in the development of novel functional molecules. mdpi.com

Contextualizing Halogenated Indoles as Key Scaffolds in Chemical Research

The introduction of halogen atoms onto the indole ring profoundly influences the molecule's physical, chemical, and biological properties. nih.gov Halogenated indoles are essential structural motifs found in many bioactive natural products, particularly from marine sources. nih.gov The presence of halogens can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. For instance, bromination of certain natural products has been shown to significantly increase their biological activity. nih.gov

In synthetic chemistry, halogenated indoles serve as versatile intermediates. nih.gov The halogen atoms act as useful handles for further chemical transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. nih.gov The regioselective halogenation of the indole nucleus is a critical area of research, with methods developed to selectively introduce chlorine, bromine, or iodine at various positions on the ring to access valuable synthons for drug discovery and materials science. researchgate.netnih.gov

Structural Features and Substituent Effects in (5,6-Dichloro-1H-indol-2-yl)methanol

The compound this compound possesses a unique substitution pattern that dictates its electronic properties and reactivity. The core structure is a 1H-indole, featuring a hydroxymethyl group (-CH2OH) at the C2 position of the pyrrole ring and two chlorine atoms at the C5 and C6 positions of the benzene ring.

The substituent effects in this molecule can be analyzed by considering the electronic contributions of each group:

Hydroxymethyl Group (at C2): The hydroxymethyl group at the C2 position is primarily an electron-withdrawing group due to the electronegativity of the oxygen atom. The indole ring itself is inherently electron-rich, and substitution at the C2 and C3 positions is common. researchgate.net The presence of a substituent at C2 can direct further reactions; for example, electrophilic substitution on an indole with a C2 substituent typically occurs at the C3 position. researchgate.net

To illustrate the progressive effect of these substitutions, the following table compares the molecular properties of the parent 1H-Indole-2-methanol with its chlorinated analogues.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Predicted XLogP3 |

|---|---|---|---|

| 1H-Indole-2-methanol | C₉H₉NO | 147.17 | 1.4 |

| (5-Chloro-1H-indol-2-yl)methanol | C₉H₈ClNO | 181.62 | 2.1 |

| This compound | C₉H₇Cl₂NO | 216.06 | 2.8 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7Cl2NO |

|---|---|

Molecular Weight |

216.06 g/mol |

IUPAC Name |

(5,6-dichloro-1H-indol-2-yl)methanol |

InChI |

InChI=1S/C9H7Cl2NO/c10-7-2-5-1-6(4-13)12-9(5)3-8(7)11/h1-3,12-13H,4H2 |

InChI Key |

WROJWFRHNGIGNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(NC2=CC(=C1Cl)Cl)CO |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 5,6 Dichloro 1h Indol 2 Yl Methanol

Reactivity of the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom in the indole ring of (5,6-dichloro-1H-indol-2-yl)methanol possesses a lone pair of electrons and an associated acidic proton. This N-H group can be deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic indolide anion. youtube.com This anion is a key intermediate for introducing a wide variety of substituents at the N-1 position through reactions with electrophiles. youtube.comresearchgate.net

Functionalization of the indole N-H is often explored to modify the compound's properties or to install directing groups for subsequent reactions. nih.govnih.gov Common derivatization reactions include N-alkylation and N-acylation. For instance, the indolide anion can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or acyl chlorides (e.g., acetyl chloride) to yield the corresponding N-alkylated or N-acylated products. mdpi.comresearchgate.net The choice of base and solvent can be critical for achieving high regioselectivity, preventing competing alkylation at the C-3 position. nih.govorganic-chemistry.org

Table 1: Representative N-1 Derivatization Reactions

| Reaction Type | Reagent | Base | Typical Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | NaH | (5,6-dichloro-1-alkyl-indol-2-yl)methanol |

| N-Acylation | Acyl Chloride (RCOCl) | NaH, Pyridine | (5,6-dichloro-1-acyl-indol-2-yl)methanol |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | NaH | (5,6-dichloro-1-sulfonyl-indol-2-yl)methanol |

Transformations Involving the Hydroxymethyl Group at C-2

The hydroxymethyl group (-CH₂OH) at the C-2 position is a versatile functional handle that allows for a wide range of chemical transformations, significantly expanding the synthetic utility of the parent molecule.

Oxidation to Aldehydes or Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), are typically employed for the conversion to the corresponding aldehyde, 5,6-dichloro-1H-indole-2-carbaldehyde. These reagents are often preferred as they can selectively oxidize the benzylic-type alcohol without affecting the electron-rich indole ring. d-nb.info

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can lead to the formation of the carboxylic acid, 5,6-dichloro-1H-indole-2-carboxylic acid. However, care must be taken as the indole nucleus itself is susceptible to oxidation under harsh conditions. scispace.com Over-oxidation is a common challenge, particularly with aliphatic aldehydes, which may necessitate careful control of the reaction. d-nb.info

Nucleophilic Displacement and Derivatization Reactions

The hydroxyl group of this compound is a poor leaving group but can be activated to facilitate nucleophilic substitution. thieme-connect.com Under acidic conditions, protonation of the hydroxyl group allows for its departure as a water molecule, generating a highly reactive electrophilic intermediate. This intermediate, often described as an indole-2-yl-methyl cation or a 2-indole imine methide, is stabilized by resonance with the indole nitrogen. researchgate.netnii.ac.jp

This electrophilic species readily reacts with a variety of nucleophiles. This process enables the synthesis of diverse C-2 functionalized indoles. For example, reaction with other indoles or electron-rich aromatic compounds leads to the formation of diindolylmethanes or triarylmethanes, respectively. rsc.orgnih.gov Similarly, alcohols, thiols, and amines can act as nucleophiles to form ethers, thioethers, and amines.

Table 2: Examples of Nucleophilic Substitution at C-2

| Nucleophile | Catalyst/Conditions | Product Class |

|---|---|---|

| Indole | Brønsted or Lewis Acid | Diindolylmethane |

| Pyrrole (B145914) | Lewis Acid | (Indol-2-yl)(pyrrol-2-yl)methane |

| Alcohols (R-OH) | Acid | C-2 Alkoxymethyl Ether |

| Thiols (R-SH) | Acid | C-2 Alkylthiomethyl Thioether |

| Malonates | Base | C-2 Substituted Malonic Ester |

Condensation and Coupling Reactions

The hydroxymethyl group can participate in various condensation and coupling reactions, often catalyzed by acid. researchgate.net For instance, it can undergo Friedel-Crafts-type alkylation with aromatic and heteroaromatic compounds. In these reactions, the activated indol-2-yl)methanol acts as the electrophile that attacks the electron-rich partner. orgsyn.org

Condensation reactions with aldehydes or ketones can also occur, leading to the formation of more complex structures. researchgate.net These transformations leverage the ability of the C-2 position to support a positive charge, facilitating the formation of new carbon-carbon bonds. nih.govacs.org

Reactivity of the Dichlorinated Benzene (B151609) Ring (C-5 and C-6 Positions)

The benzene portion of the indole nucleus is generally less reactive towards electrophilic substitution than the pyrrole ring. bhu.ac.inyoutube.com The presence of two chlorine atoms at the C-5 and C-6 positions further modifies the reactivity of this carbocyclic ring.

Influence of Halogen Substituents on Ring Activation/Deactivation

Halogen substituents, such as chlorine, exert a dual electronic effect on the aromatic ring to which they are attached. libretexts.orglumenlearning.com

Inductive Effect (-I): Due to their high electronegativity, chlorine atoms strongly withdraw electron density from the benzene ring through the sigma bond framework. This inductive effect is deactivating, making the ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene or indole. lumenlearning.comaakash.ac.in

Resonance Effect (+R): The chlorine atoms possess lone pairs of electrons that can be donated to the aromatic pi-system through resonance. This effect increases the electron density on the ring, particularly at the ortho and para positions relative to the substituent. aakash.ac.in

Potential for Further Halogenation or Dehalogenation Studies

The 5,6-dichloro-1H-indole core of this compound already possesses significant halogenation. However, the potential for further modification through additional halogenation or selective dehalogenation presents intriguing synthetic possibilities.

Further Halogenation : Electrophilic halogenation of indoles typically occurs at the electron-rich C-3 position, which is the most nucleophilic site. researchgate.net Given that the C-3 position of this compound is unsubstituted, it is the most likely site for further electrophilic attack by halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). The two existing chloro groups on the benzene ring are deactivating, but this effect is generally overcome by the strong activating nature of the indole nitrogen. Therefore, treatment with a suitable halogen source would be expected to yield the 3-halo-5,6-dichloro-1H-indol-2-yl)methanol derivative.

Dehalogenation Studies : Selective dehalogenation of polychlorinated aromatic compounds can be challenging but offers a route to otherwise inaccessible substitution patterns. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for dehalogenation. The relative reactivity of aryl chlorides to hydrogenolysis is lower than that of bromides or iodides, often requiring more forcing conditions. In the case of this compound, selective monodehalogenation at either the C-5 or C-6 position would be difficult to control. However, methodologies involving specific catalysts or reaction conditions could potentially be explored to achieve selective dehalogenation, providing access to 5-chloro- or 6-chloro-indol-2-yl)methanol derivatives.

| Reaction Type | Reagent Example | Expected Primary Product |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | (3-Bromo-5,6-dichloro-1H-indol-2-yl)methanol |

| Catalytic Dehalogenation | H₂, Pd/C | (5-Chloro-1H-indol-2-yl)methanol and (6-Chloro-1H-indol-2-yl)methanol mixture |

Cross-Coupling Methodologies on Chlorinated Indoles

The presence of two chloro-substituents on the benzene ring of this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For dichloroheteroarenes, selective coupling can sometimes be achieved, although it can be challenging to control. nsf.gov

Suzuki-Miyaura Coupling : This reaction involves the coupling of an aryl halide with an organoboron reagent, catalyzed by a palladium complex. It is widely used to form biaryl linkages. Reacting this compound with an arylboronic acid could potentially lead to mono- or di-arylated products, depending on the stoichiometry and reaction conditions.

Heck-Mizoroki Coupling : The Heck reaction couples aryl halides with alkenes to form substituted alkenes. nih.gov This methodology could be applied to introduce alkenyl substituents at the C-5 and/or C-6 positions of the indole ring.

Sonogashira Coupling : This reaction couples aryl halides with terminal alkynes, providing a direct route to aryl-substituted alkynes. mdpi.com It typically employs a palladium catalyst and a copper(I) co-catalyst. This would allow for the introduction of alkynyl moieties onto the indole scaffold.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It could be used to introduce various primary or secondary amine functionalities at the C-5 or C-6 positions.

The relative reactivity of the C5-Cl versus the C6-Cl bond would depend on the specific catalytic system and the electronic environment, but selective mono-functionalization is often achievable with careful optimization of catalysts, ligands, and reaction conditions. nsf.gov

| Coupling Reaction | Coupling Partner | Catalyst/Ligand Example | Potential Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | 5-Aryl-6-chloro-indole derivative |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | 5-Alkenyl-6-chloro-indole derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 5-Alkynyl-6-chloro-indole derivative |

| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃ / BINAP | 5-Amino-6-chloro-indole derivative |

Functionalization at C-3 and Other Positions of the Indole Nucleus

Electrophilic Aromatic Substitution Reactions

The indole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (SEAr). wikipedia.org The site of substitution is overwhelmingly the C-3 position, due to the ability of the nitrogen atom to stabilize the cationic intermediate (arenium ion) formed upon electrophilic attack at this position. researchgate.netwikipedia.org For this compound, despite the deactivating effect of the two chloro substituents, the C-3 position remains highly activated and is the expected site for reactions with electrophiles.

Common electrophilic substitution reactions applicable to this substrate include:

Nitration : Using reagents like HNO₃/H₂SO₄ (under carefully controlled conditions) or milder nitrating agents.

Sulfonation : With fuming sulfuric acid to introduce a sulfonic acid group. wikipedia.org

Friedel-Crafts Alkylation/Acylation : Reaction with alkyl halides or acyl halides in the presence of a Lewis acid catalyst. Given the high reactivity of the indole nucleus, milder conditions are often sufficient. researchgate.net

The hydroxymethyl group at C-2 may sterically hinder the approach of bulky electrophiles to some extent, but C-3 substitution is still the strongly favored pathway.

Mannich Reaction

The Mannich reaction is a classic method for the aminomethylation of acidic protons, and for indoles, it serves as a reliable method for functionalization at the C-3 position. The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the indole substrate. clockss.org The reactive electrophile is an iminium ion generated in situ from the aldehyde and amine.

For this compound, the Mannich reaction would proceed as follows: this compound + CH₂O + R₂NH → (5,6-dichloro-3-((dialkylamino)methyl)-1H-indol-2-yl)methanol

These products, known as gramine (B1672134) analogs, are valuable synthetic intermediates. The aminomethyl group can act as a leaving group in subsequent substitution reactions, allowing for the introduction of a wide variety of other functional groups at the C-3 position. dtu.dk

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comnih.gov The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), is a chloromethyleneiminium salt that acts as the electrophile. semanticscholar.orgresearchgate.net

Indoles are excellent substrates for this reaction, with formylation occurring selectively at the C-3 position. researchgate.net Applying this reaction to this compound would be expected to yield 5,6-dichloro-2-(hydroxymethyl)-1H-indole-3-carbaldehyde. This aldehyde product is a versatile intermediate, enabling further derivatization through reactions such as oxidation, reduction, or condensation.

Reactions Involving C-H Activation/Functionalization

In recent decades, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the direct functionalization of C-H bonds. rsc.org For indoles, methods have been developed to target nearly every position on the ring. chemistryviews.orgacs.org

C-2 and C-3 Functionalization : While C-3 is reactive towards electrophiles, C-H activation strategies often target the C-2 position, typically requiring an N-directing group. Since the C-2 position of this compound is already substituted, these methods are less relevant unless they target the C-3 position. Some ruthenium-catalyzed arylations have shown C-2 selectivity on N-H indoles. chemistryviews.org

Benzene Ring Functionalization (C-4 to C-7) : Directing-group-assisted C-H activation provides a powerful tool for functionalizing the less reactive benzene portion of the indole nucleus. nih.gov For example, a directing group installed on the indole nitrogen can facilitate palladium-catalyzed arylation or olefination at the C-7 position. Given the existing substituents at C-5 and C-6, C-H activation methodologies could offer a unique route to functionalize the C-4 or C-7 positions, which are difficult to access through classical electrophilic substitution. nih.gov

Cascade and Tandem Reactions Utilizing the Dichloroindole Scaffold

A comprehensive review of available scientific literature and chemical databases did not yield specific examples of cascade or tandem reactions that utilize this compound as a primary substrate. While cascade and tandem reactions are powerful synthetic strategies for the construction of complex molecular architectures from simpler indole derivatives, research specifically detailing the application of this particular dichloroindole scaffold in such reaction sequences appears to be limited or not publicly documented.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs as a direct consequence of the functionality installed in the previous step, all within a single reaction flask. These processes are highly sought after in organic synthesis due to their efficiency, atom economy, and ability to rapidly build molecular complexity.

The broader indole scaffold is a common participant in a variety of cascade reactions, often leveraging the nucleophilicity of the indole nucleus or the reactivity of substituents on the indole ring. These can include sequences such as Michael addition-cyclization, cycloaddition-rearrangement, and various metal-catalyzed cross-coupling cascades.

However, despite the synthetic utility of such reactions, specific studies focusing on the derivatization of this compound through these elegant and efficient pathways have not been identified in the current body of scientific literature. Further research in this area would be necessary to explore the potential of this halogenated indole building block in the development of novel cascade and tandem reaction methodologies for the synthesis of complex heterocyclic systems.

Role As a Synthetic Building Block in Complex Molecule Construction

Precursor for Advanced Heterocyclic Systems

The indole (B1671886) nucleus is a prominent feature in a vast array of biologically active natural products and synthetic compounds. The specific substitution pattern of (5,6-dichloro-1H-indol-2-yl)methanol makes it a valuable precursor for the synthesis of more complex heterocyclic systems. The chlorine atoms at the 5 and 6 positions can influence the electronic properties of the indole ring and provide sites for further functionalization through cross-coupling reactions.

The hydroxymethyl group at the 2-position is a key functional handle that can be readily transformed into other functional groups, such as aldehydes, carboxylic acids, or halides, which are essential for subsequent ring-forming reactions. For instance, oxidation of the methanol to an aldehyde would furnish a reactive intermediate for participating in reactions like the Pictet-Spengler synthesis, a powerful method for constructing β-carboline skeletons often found in alkaloids and pharmacologically active compounds.

While direct examples of this compound in such reactions are not extensively documented in readily available literature, the strategic placement of its functional groups makes it an ideal candidate for such transformations. The principles of established indole chemistry strongly suggest its utility in constructing a variety of fused heterocyclic systems.

Scaffold for Designing Diverse Molecular Architectures

The rigid bicyclic structure of the indole core in this compound serves as an excellent scaffold for the spatial arrangement of various pharmacophores. In drug discovery, a molecular scaffold provides the fundamental framework to which different functional groups can be attached to create a library of compounds with diverse biological activities. The 5,6-dichloroindole moiety can be considered a "privileged scaffold" due to its recurrence in a multitude of bioactive molecules.

A notable example of a complex molecule built upon a 5,6-dichloroindole scaffold is the potent and selective osteoclast V-ATPase inhibitor, (2Z,4E)-5-(5,6-dichloro-2-indolyl)-2-methoxy-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2,4-pentadienamide nih.gov. This compound demonstrates how the 5,6-dichloroindole unit can be elaborated with a complex side chain to achieve high potency and selectivity for a specific biological target nih.gov. While the exact synthesis of this inhibitor starting from this compound is not explicitly detailed in the available abstract, the structure strongly implies that the indole-2-position is the point of attachment for the pentadienamide side chain, a common synthetic strategy involving the functionalization of the 2-position of an indole ring.

The design of such complex molecules often involves computational modeling to predict the binding of different derivatives to the target protein, guiding the synthetic efforts towards compounds with improved activity. The dichlorinated indole scaffold of this compound provides a well-defined and synthetically accessible starting point for such endeavors.

Strategies for Diversification and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to generate collections of structurally diverse small molecules. This compound is a suitable starting material for DOS due to its multiple points for diversification.

Strategies for generating a library of compounds based on this scaffold could include:

Modification of the Hydroxymethyl Group: The alcohol can be converted into a variety of other functional groups (e.g., ethers, esters, amines, azides) to introduce diversity at the 2-position.

N-Functionalization of the Indole Ring: The indole nitrogen can be alkylated, acylated, or arylated to introduce another layer of structural variation.

Cross-Coupling Reactions at the Chloro-Substituted Positions: The chlorine atoms at the 5 and 6 positions can potentially be replaced with other groups using transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, alkyl, or amino substituents.

By employing a combinatorial approach where different modifications are made at these three key positions, a large and diverse library of compounds can be rapidly synthesized. This library can then be screened against various biological targets to identify new lead compounds for drug development. The indole scaffold is a major target for the construction of such small-molecule libraries for the discovery of therapeutic leads nih.gov.

Integration into Polycyclic Frameworks and Fused Ring Systems

The construction of polycyclic frameworks and fused ring systems is a central theme in the synthesis of natural products and complex bioactive molecules. The indole nucleus of this compound can serve as a foundational component for building such intricate architectures.

One common strategy for creating fused ring systems is through intramolecular cyclization reactions. For example, if a suitable side chain is attached to the indole nitrogen or the 3-position, it can be designed to react with the 2-hydroxymethyl group (or a derivative thereof) to form a new ring fused to the indole core.

Furthermore, the indole ring itself can participate in cycloaddition reactions to form polycyclic systems. While specific examples utilizing this compound are scarce in the literature, the general reactivity of indoles suggests its potential in this area. For instance, reactions that proceed through an indol-2-ylmethyl cation intermediate could lead to the formation of cyclopenta[b]indoles or other fused systems.

The synthesis of complex indole alkaloids often involves the strategic construction of multiple rings around a central indole core. The functional handles present in this compound provide the necessary tools for chemists to orchestrate such complex synthetic sequences, ultimately leading to the creation of novel polycyclic molecules with potential biological activity.

Spectroscopic Characterization Methodologies for 5,6 Dichloro 1h Indol 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of (5,6-dichloro-1H-indol-2-yl)methanol is predicted to exhibit distinct signals corresponding to each proton in the molecule. The indole (B1671886) NH proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.0-8.5 ppm, due to its acidic nature and the electron-withdrawing effects of the indole ring and chlorine substituents.

The aromatic protons on the benzene (B151609) ring, H-4 and H-7, are anticipated to appear as singlets, a consequence of the symmetrical dichloro-substitution pattern eliminating ortho and meta couplings. The electron-withdrawing nature of the chlorine atoms would deshield these protons, leading to chemical shifts in the aromatic region, likely around δ 7.5-7.8 ppm. The proton on the pyrrole (B145914) ring, H-3, is expected to be a singlet as well, appearing further upfield, estimated to be in the δ 6.5-7.0 ppm range.

The methylene protons of the hydroxymethyl group (-CH₂OH) are expected to produce a singlet, integrating to two protons, with a chemical shift around δ 4.5-5.0 ppm. The adjacent hydroxyl group's proton (-OH) will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| NH (Indole) | 8.0 - 8.5 | Broad Singlet | 1H |

| Ar-H (H-4) | 7.5 - 7.8 | Singlet | 1H |

| Ar-H (H-7) | 7.5 - 7.8 | Singlet | 1H |

| C=CH (H-3) | 6.5 - 7.0 | Singlet | 1H |

| -CH₂OH | 4.5 - 5.0 | Singlet | 2H |

| -OH | Variable | Broad Singlet | 1H |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The nine distinct carbon atoms of this compound are all expected to give rise to separate signals. The carbons attached to the chlorine atoms (C-5 and C-6) will be significantly influenced by the electronegativity of the chlorine, resulting in chemical shifts in the range of δ 125-130 ppm.

The quaternary carbons of the indole ring (C-2, C-3a, and C-7a) will also have characteristic chemical shifts. C-2, being attached to the hydroxymethyl group and adjacent to the nitrogen, is expected to be significantly downfield. The aromatic methine carbons (C-4 and C-7) and the pyrrole methine carbon (C-3) will appear in the aromatic region. The carbon of the methylene group (-CH₂OH) is anticipated to be the most upfield signal, likely in the δ 55-65 ppm range.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 140 - 145 |

| C-3 | 100 - 105 |

| C-3a | 128 - 132 |

| C-4 | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 125 - 130 |

| C-7 | 110 - 115 |

| C-7a | 135 - 140 |

| -CH₂OH | 55 - 65 |

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. While extensive coupling is not expected in the aromatic region due to the substitution pattern, it would confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be instrumental in assigning the signals for C-3/H-3, C-4/H-4, C-7/H-7, and the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity of the entire molecule, for instance, by showing correlations between the methylene protons and C-2 and C-3 of the indole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The N-H stretching vibration of the indole ring is also expected in this region, typically as a sharper peak around 3400 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic and pyrrole rings will likely produce a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the primary alcohol is expected to be a strong band in the 1000-1100 cm⁻¹ range. Finally, the C-Cl stretching vibrations would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Alcohol) | 3200 - 3600 (Broad) | Stretching |

| N-H (Indole) | ~3400 (Sharp) | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| C=C (Aromatic/Pyrrole) | 1450 - 1600 | Stretching |

| C-O (Alcohol) | 1000 - 1100 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak and any chlorine-containing fragments. The [M]⁺, [M+2]⁺, and [M+4]⁺ peaks should appear in a ratio of approximately 9:6:1, which is a definitive indicator of the presence of two chlorine atoms.

The fragmentation pattern would likely involve the loss of the hydroxymethyl group (-CH₂OH), resulting in a significant fragment ion. Other common fragmentation pathways for indoles include the cleavage of the pyrrole ring.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | ~215 | Molecular Ion |

| [M+2]⁺ | ~217 | Isotope Peak |

| [M+4]⁺ | ~219 | Isotope Peak |

| [M-CH₂OH]⁺ | ~184 | Loss of hydroxymethyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The indole ring system is a strong chromophore. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region. Typically, indoles exhibit two main absorption bands corresponding to the ¹Lₐ and ¹Lₑ transitions. The presence of the chlorine substituents on the benzene ring is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. The hydroxymethyl group at the 2-position may have a minor effect on the electronic transitions.

| Transition | Predicted λmax (nm) |

|---|---|

| ¹Lₐ | ~280 - 290 |

| ¹Lₑ | ~220 - 230 |

Computational Chemistry Studies on 5,6 Dichloro 1h Indol 2 Yl Methanol and Analogous Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a robust method for studying the quantum mechanical properties of molecules. dntb.gov.ua By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometry Optimization and Electronic Structure Investigations

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. For (5,6-dichloro-1H-indol-2-yl)methanol, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can predict bond lengths, bond angles, and dihedral angles. neliti.com These optimized geometries provide the foundation for subsequent electronic structure investigations.

The electronic structure of a molecule dictates its physical and chemical properties. DFT calculations can reveal the distribution of electron density, molecular electrostatic potential (MEP), and Mulliken atomic charges. For indole (B1671886) derivatives, such studies can identify electron-rich and electron-poor regions, offering clues about the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Value |

| Bond Length | C5-Cl | 1.74 Å |

| C6-Cl | 1.74 Å | |

| C2-C(methanol) | 1.51 Å | |

| O-H | 0.97 Å | |

| Bond Angle | Cl-C5-C4 | 120.5° |

| C2-C3-N1 | 108.2° | |

| Dihedral Angle | C3-C2-C(methanol)-O | 65.0° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps and distributions)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgfiveable.me The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations can accurately predict the energies of these frontier orbitals and visualize their spatial distributions. For indole derivatives, the HOMO is typically distributed over the indole ring, while the LUMO's location can vary depending on the substituents. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Global Reactivity Parameters (e.g., chemical hardness, electrophilicity index)

Key global reactivity parameters include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap (η = (ELUMO - EHOMO) / 2). neliti.com A higher value of chemical hardness indicates greater stability and lower reactivity.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as the average of the HOMO and LUMO energies (μ = (EHOMO + ELUMO) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ2 / (2η). neliti.com A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 3: Hypothetical Global Reactivity Parameters for this compound

| Parameter | Symbol | Value (eV) |

| Chemical Hardness | η | 2.45 |

| Chemical Potential | μ | -3.40 |

| Electrophilicity Index | ω | 2.36 |

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide insights into the dynamic behavior of molecules and their interactions with their environment. mdpi.com These methods are particularly useful for studying larger systems and processes that occur over longer timescales.

For this compound, molecular dynamics (MD) simulations could be employed to study its conformational flexibility and its interactions with solvent molecules or biological macromolecules. nih.gov By simulating the movement of atoms over time, MD can reveal preferred conformations and the nature of intermolecular forces, such as hydrogen bonding and hydrophobic interactions, which are crucial for understanding its behavior in different environments. mdpi.com Docking studies, a form of molecular modeling, could predict the binding mode and affinity of this compound to a specific protein target, which is a common approach in drug design. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. neliti.com These models use molecular descriptors, which are numerical representations of molecular properties, to predict the reactivity of new or untested compounds.

For a series of indole derivatives analogous to this compound, a QSRR model could be developed to predict a specific type of reactivity, such as their rate of reaction in a particular chemical transformation. The molecular descriptors used in such a model could be derived from DFT calculations (e.g., HOMO/LUMO energies, global reactivity parameters) or from the 2D/3D structure of the molecules (e.g., molecular weight, surface area, shape indices). nih.gov Statistical methods like multiple linear regression or partial least squares are then used to build the predictive model. nih.govacs.org Such studies are valuable for understanding the structural features that govern reactivity and for designing new molecules with desired properties. researchgate.net

Future Research Directions and Emerging Perspectives in Dichloroindole Chemistry

Development of More Efficient, Sustainable, and Atom-Economical Synthetic Pathways

Key areas of focus include:

Catalyst-Free Reactions: Exploring reactions that can proceed under mild conditions without the need for a catalyst, such as the synthesis of 3-substituted indoles through the annulation of nitrosoarenes with ethynyl (B1212043) ketones. nih.govresearchgate.net These methods, when applicable to dichloroindole systems, would represent a significant step towards sustainable synthesis.

Green Solvents: The use of environmentally friendly solvents like water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents is becoming increasingly prevalent in the synthesis of indole (B1671886) derivatives. sjp.ac.lkorientjchem.org Future research will likely adapt these green solvent systems for the synthesis of dichloroindoles, reducing the reliance on hazardous organic solvents. sjp.ac.lk For instance, catalyst-free Henry reactions in water have been successfully employed for other indole derivatives and could be adapted for dichloroindole precursors. sjp.ac.lk

One-Pot Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are inherently atom-economical and efficient. orientjchem.org The development of novel multicomponent strategies for the synthesis of functionalized dichloroindoles will be a significant area of investigation.

| Synthetic Strategy | Key Advantages | Relevant Research Areas |

| Atom-Economical Reactions | Minimizes waste, high efficiency. jocpr.com | Click chemistry, Coupling reactions, Rearrangements. jocpr.com |

| Green Solvents | Reduces environmental impact, safer processes. sjp.ac.lk | Water-based synthesis, ionic liquids, deep eutectic solvents. sjp.ac.lk |

| Catalyst-Free Synthesis | Avoids toxic metal catalysts, simplifies purification. nih.gov | Cycloaddition reactions, thermal rearrangements. nih.govresearchgate.net |

| Multicomponent Reactions | High efficiency, reduced reaction time and waste. orientjchem.org | Synthesis of highly functionalized heterocyclic frameworks. orientjchem.org |

Exploration of Novel Reactivity Patterns and Transformation Mechanisms

Uncovering new ways in which dichloroindoles can react and understanding the intricate details of these transformations are crucial for expanding their synthetic utility. Future research will delve into previously unexplored areas of dichloroindole reactivity.

A significant focus will be on C-H functionalization , which allows for the direct modification of the indole core without the need for pre-functionalized starting materials. chim.it This atom-economical approach can be directed to various positions on the indole ring, offering a powerful tool for creating diverse molecular architectures. chim.it Catalyst-controlled site selectivity, where the choice of catalyst dictates the position of functionalization (e.g., C2 vs. C3), is a particularly promising avenue for future exploration in dichloroindole chemistry. nih.govchemrxiv.org

Furthermore, understanding the mechanisms of these transformations is essential for optimizing reaction conditions and designing new reactions. Detailed mechanistic studies, often aided by computational chemistry, will be vital in elucidating the intermediates and transition states involved in novel dichloroindole reactions.

Advanced Computational Studies for Predictive Synthesis and Reactivity

Computational chemistry has emerged as an indispensable tool in modern organic synthesis, offering profound insights into reaction mechanisms and predicting chemical reactivity. csmres.co.uknih.gov In the context of dichloroindole chemistry, advanced computational studies will play a pivotal role in several areas:

Predicting Regio- and Site-Selectivity: Computational models, including machine learning algorithms, are increasingly being used to predict the outcome of chemical reactions with high accuracy. rsc.org These tools can help chemists to design more selective and efficient syntheses of dichloroindole derivatives.

Elucidating Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to map out the energy landscapes of chemical reactions, identifying key intermediates and transition states. nih.gov This information is invaluable for understanding how reactions work and for designing new, more efficient catalytic systems. rsc.org

Virtual Screening and Molecular Design: Computational methods can be used to predict the properties of virtual compounds, allowing for the in silico design of novel dichloroindole derivatives with desired characteristics before they are synthesized in the lab. mdpi.comnih.gov This approach can significantly accelerate the discovery of new functional molecules. nih.gov

| Computational Tool | Application in Dichloroindole Chemistry |

| Machine Learning Models | Prediction of regio- and site-selectivity in functionalization reactions. rsc.org |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition state analysis. nih.govrsc.org |

| Molecular Dynamics (MD) Simulations | Understanding the binding interactions of dichloroindole derivatives with biological targets. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions that stabilize molecular structures. mdpi.com |

Expanding the Scope of (5,6-Dichloro-1H-indol-2-yl)methanol as a Versatile Building Block

This compound is a valuable starting material for the synthesis of more complex molecules. sigmaaldrich.com Future research will focus on expanding its utility as a versatile building block in organic synthesis. sigmaaldrich.com This will involve developing new reactions that take advantage of the reactivity of the hydroxymethyl group and the indole core.

For example, the hydroxymethyl group can be converted into a variety of other functional groups, or it can be used as a handle for attaching the dichloroindole moiety to other molecules. The indole nucleus itself can undergo a range of functionalization reactions, further increasing the diversity of compounds that can be prepared from this starting material. openmedicinalchemistryjournal.comresearchgate.netindole-building-block.com The development of enantioselective methods for the functionalization of indole derivatives is also a key area of research, allowing for the synthesis of chiral molecules with specific biological activities. nih.govresearchgate.net

Innovations in Catalyst Design for Dichloroindole Functionalization and Core Formation

The development of new and improved catalysts is a cornerstone of modern synthetic chemistry. In the field of dichloroindole chemistry, innovations in catalyst design will be crucial for achieving higher levels of efficiency, selectivity, and sustainability.

Future research in this area will likely focus on:

Transition Metal Catalysis: The use of transition metals such as rhodium, iridium, and palladium will continue to be a major focus for the development of new methods for C-H functionalization and cross-coupling reactions of dichloroindoles. nih.govnih.govnih.gov A key goal will be the design of catalysts that can achieve high levels of site-selectivity, allowing for the targeted modification of specific positions on the dichloroindole ring. chemrxiv.org

Organocatalysis: The use of small organic molecules as catalysts offers a more sustainable alternative to traditional metal-based catalysts. The development of new organocatalytic methods for the synthesis and functionalization of dichloroindoles is a promising area for future research.

Biocatalysis: The use of enzymes as catalysts offers the potential for highly selective and environmentally friendly transformations. The application of biocatalysis to the synthesis of dichloroindoles is still in its early stages but holds significant promise for the future.

The ultimate goal is to develop catalytic systems that are not only highly efficient and selective but also robust, reusable, and environmentally benign, paving the way for the sustainable production of valuable dichloroindole-containing molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5,6-dichloro-1H-indol-2-yl)methanol, and how can reaction conditions be optimized?

- Methodology :

- Core Synthesis : Start with a substituted indole scaffold (e.g., 5,6-dichloro-1H-indole). Introduce the hydroxymethyl group via formylation followed by reduction. For example, use Vilsmeier-Haack formylation (POCl₃/DMF) to generate the aldehyde intermediate, then reduce with NaBH₄ or LiAlH₄ to yield the methanol derivative .

- Optimization : Solvent choice (THF or ethanol), temperature control (0–25°C for reduction), and stoichiometric ratios (1:1.2 aldehyde:reducing agent) are critical to minimize side reactions like over-reduction or decomposition .

- Validation : Monitor reaction progress via TLC or LC-MS. Isolate the product using column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How is the structural identity of this compound confirmed experimentally?

- Analytical Techniques :

- NMR Spectroscopy :

- ¹H-NMR : Look for the hydroxymethyl proton signal at δ ~4.5–5.0 ppm (broad, exchangeable with D₂O). Aromatic protons in the dichloro-substituted indole ring appear as doublets or multiplets between δ 6.8–7.5 ppm .

- ¹³C-NMR : The hydroxymethyl carbon resonates at δ ~55–60 ppm, while the indole carbons (C5/C6) adjacent to chlorine atoms show deshielding (δ ~120–130 ppm) .

- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak at m/z 216.06 (C₉H₇Cl₂NO⁺) with isotopic clusters matching chlorine patterns .

Q. What safety precautions are necessary when handling this compound?

- Risk Mitigation :

- Toxicity : The hydroxymethyl group may release methanol under acidic conditions. Use fume hoods, gloves, and eye protection. Monitor airborne exposure limits (methanol: OSHA PEL 200 ppm) .

- Storage : Store at 2–8°C in airtight containers to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Crystallography Workflow :

- Data Collection : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to collect data .

- Refinement : Employ SHELXL for structure solution. Key parameters: Cl atoms at C5/C6 positions (occupancy 1.0), hydrogen bonding between the hydroxymethyl group and adjacent N-H (distance ~2.8 Å) .

- Challenges : Disorder in the hydroxymethyl group due to rotational flexibility may require constrained refinement.

Q. What strategies address contradictions in biological activity data for indole derivatives like this compound?

- Case Study : Discrepancies in receptor binding assays (e.g., serotonin receptors vs. kinase inhibition).

- Experimental Design :

Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to identify off-target effects.

Control Compounds : Compare with structurally similar analogs (e.g., mono-chloro or non-hydroxymethyl indoles) to isolate functional group contributions .

- Data Interpretation : Use statistical tools (e.g., ANOVA) to distinguish noise from significant trends. Cross-validate with orthogonal assays (SPR, ITC) .

Q. How can computational methods predict the reactivity of the hydroxymethyl group in this compound?

- In Silico Approaches :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (BDE) for O-H (~90 kcal/mol) and C-O (~85 kcal/mol) .

- MD Simulations : Simulate solvation effects (water/DMSO) to predict nucleophilic attack susceptibility at the hydroxymethyl carbon .

- Applications : Guide functionalization (e.g., esterification or phosphorylation) for prodrug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.